molecular formula C25H26N2O3S B6571296 N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-[1,1'-biphenyl]-4-carboxamide CAS No. 946292-32-6

N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B6571296
CAS No.: 946292-32-6
M. Wt: 434.6 g/mol
InChI Key: RDSHRMULBLIYPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Reaction with propane-1-sulfonyl chloride in the presence of a base (e.g., triethylamine) to attach the sulfonyl group.

  • Reaction conditions: Room temperature or slight heating under inert atmosphere.

  • Attachment of Biphenylcarboxamide:

    • Coupling reactions such as amide formation using activated carboxylic acids (e.g., carbodiimides) or direct amidation techniques.

    • Reaction conditions: Ambient or elevated temperatures, sometimes with catalysts.

  • Industrial Production Methods

    Industrial production might employ similar synthetic routes but optimized for larger scale. Considerations include using more robust catalysts, continuous flow reactors to increase yield and purity, and optimizing solvent systems to minimize waste.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-[1,1'-biphenyl]-4-carboxamide typically involves multiple steps, including the formation of the tetrahydroquinoline core, the introduction of the sulfonyl group, and the attachment of the biphenylcarboxamide moiety. This process may include:

    • Formation of Tetrahydroquinoline Core:

      • Starting from aniline derivatives through Pictet-Spengler or other cyclization reactions.

      • Reaction conditions: Acidic medium (e.g., HCl) or Lewis acids (e.g., AlCl₃).

    Chemical Reactions Analysis

    Types of Reactions

    N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-[1,1'-biphenyl]-4-carboxamide can undergo several types of chemical reactions:

    • Oxidation:

      • Oxidation at the tetrahydroquinoline ring to form quinoline derivatives.

      • Common reagents: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃).

    • Reduction:

      • Reduction of the sulfonyl group to sulfide or further to thiol.

      • Common reagents: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄).

    • Substitution:

      • Electrophilic or nucleophilic substitutions at various positions on the aromatic rings.

      • Common reagents: Halogenating agents, nucleophiles like amines or alkoxides.

    Major Products Formed from These Reactions

    • Oxidation can yield quinoline derivatives.

    • Reduction products include sulfides or thiols.

    • Substitutions can introduce various functional groups, expanding the compound's versatility.

    Scientific Research Applications

    N-[1-(Propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-[1,1'-biphenyl]-4-carboxamide is used in:

    • Chemistry:

      • As an intermediate in the synthesis of more complex organic molecules.

      • Studied for its reactivity and stability.

    • Biology:

      • Potential use in studying biochemical pathways involving sulfonyl derivatives.

      • Investigated for its interaction with biological macromolecules.

    • Medicine:

      • Explored for its pharmacological properties and potential therapeutic applications.

      • Possible roles in drug design targeting specific pathways.

    • Industry:

      • Used as a building block in the production of advanced materials.

      • Studied for its properties in polymer science and material engineering.

    Mechanism of Action

    The mechanism by which N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-[1,1'-biphenyl]-4-carboxamide exerts its effects is often linked to its interaction with specific molecular targets. These targets can include:

    • Enzymatic Pathways: Binding to active sites, altering enzyme activity.

    • Receptor Interactions: Modulating receptor functions, potentially as agonists or antagonists.

    • Cellular Pathways: Influencing signaling pathways involved in cell growth, differentiation, or apoptosis.

    Comparison with Similar Compounds

    N-[1-(Propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-[1,1'-biphenyl]-4-carboxamide can be compared with similar compounds to highlight its uniqueness. Some similar compounds include:

    • N-[1-(Methane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-[1,1'-biphenyl]-4-carboxamide:

      • Similar structure but with a methane sulfonyl group.

    • N-[1-(Ethane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-[1,1'-biphenyl]-4-carboxamide:

      • Slightly larger sulfonyl group.

      • Altered physical and chemical properties.

    Hope that was helpful! What else do you want to explore?

    Properties

    IUPAC Name

    4-phenyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C25H26N2O3S/c1-2-17-31(29,30)27-16-6-9-21-14-15-23(18-24(21)27)26-25(28)22-12-10-20(11-13-22)19-7-4-3-5-8-19/h3-5,7-8,10-15,18H,2,6,9,16-17H2,1H3,(H,26,28)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    RDSHRMULBLIYPZ-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C25H26N2O3S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    434.6 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.